N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642827
InChI: InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15)11(8-9)16-21(5,17)18/h6-8,16H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C
Molecular Formula: C13H19BClNO4S
Molecular Weight: 331.6 g/mol

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

CAS No.:

Cat. No.: VC13642827

Molecular Formula: C13H19BClNO4S

Molecular Weight: 331.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide -

Specification

Molecular Formula C13H19BClNO4S
Molecular Weight 331.6 g/mol
IUPAC Name N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15)11(8-9)16-21(5,17)18/h6-8,16H,1-5H3
Standard InChI Key KSDKQDYOORXWOT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, reflects its three key functional groups:

  • Chloro Substituent: Positioned ortho to the sulfonamide group on the benzene ring, this electron-withdrawing group influences electronic distribution and reactivity.

  • Methanesulfonamide Group: A sulfonamide moiety (-SO2_2NH2_2) attached to the phenyl ring, known for enhancing solubility and enabling hydrogen bonding with biological targets .

  • Tetramethyl-1,3,2-Dioxaborolane: A boron-containing cyclic ester that stabilizes the boronic acid precursor, facilitating Suzuki-Miyaura cross-coupling reactions.

The canonical SMILES representation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C, underscores the spatial arrangement of these groups.

Physicochemical Properties

Key properties include:

  • Molecular Weight: 331.6 g/mol.

  • Melting Point: 195–199°C (reported for structurally similar compounds).

  • Solubility: Limited aqueous solubility due to the hydrophobic dioxaborolane and chloro groups; soluble in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Comparative Physicochemical Data

PropertyN-[2-Chloro-5-(Dioxaborolan)phenyl]methanesulfonamideN-[3-(Dioxaborolan)phenyl]methanesulfonamide
Molecular FormulaC13_{13}H19_{19}BClNO4_4SC13_{13}H19_{19}BNO4_4S
Molecular Weight (g/mol)331.6297.2
Melting Point (°C)195–199Not reported
Key Functional GroupsChloro, sulfonamide, dioxaborolaneSulfonamide, dioxaborolane

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are scarce, its synthesis likely follows established routes for arylboronate esters:

  • Borylation of Chlorophenyl Precursors: A palladium-catalyzed Miyaura borylation reaction introduces the dioxaborolane group to 2-chloro-5-bromophenyl intermediates.

  • Sulfonamide Formation: Reaction of the amine-functionalized intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Critical challenges include avoiding deborylation during sulfonamide installation and ensuring regioselectivity in the borylation step.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 11B^{11}\text{B} NMR would show a peak near 30 ppm, typical for dioxaborolanes, while 1H^{1}\text{H} NMR would resolve methyl groups (δ 1.0–1.5 ppm) and aromatic protons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 331.6.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The dioxaborolane moiety acts as a protected boronic acid, enabling participation in Suzuki reactions to form biaryl structures. For example, coupling with aryl halides yields complex scaffolds prevalent in drug candidates:

Ar-B(dioxaborolane)+Ar ⁣-XPd catalystAr-Ar+byproducts\text{Ar-B(dioxaborolane)} + \text{Ar}'\!\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{byproducts}

This reaction’s efficiency depends on the electronic effects of the chloro and sulfonamide groups, which may modulate the boron center’s reactivity.

Pharmaceutical Intermediate

The compound’s structure aligns with kinase inhibitor pharmacophores . For instance, analogs with methanesulfonamide groups exhibit activity against protein kinases involved in cancer progression . While direct evidence is lacking, its utility as a precursor to bioactive molecules is plausible.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing the 2-chloro-5-boronate derivative (subject compound) with its 3-boronate analog (PubChem CID 16217715) reveals:

  • Reactivity: The ortho-chloro group in the subject compound may sterically hinder coupling reactions compared to the meta-substituted analog.

  • Bioactivity: Meta-substituted analogs might exhibit superior kinase affinity due to reduced steric clash in target binding pockets .

Table 2: Impact of Substituent Position on Properties

Parameter2-Chloro-5-Boronate Derivative3-Boronate Derivative
Molecular Weight331.6 g/mol297.2 g/mol
Predicted LogP3.22.8
Synthetic AccessibilityModerateHigh

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